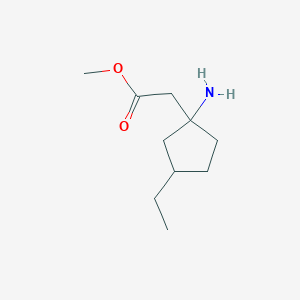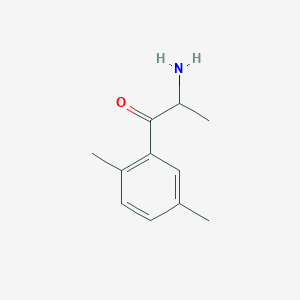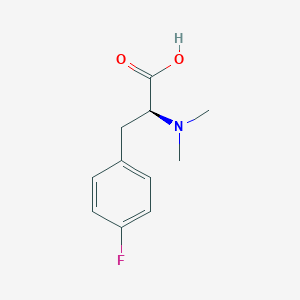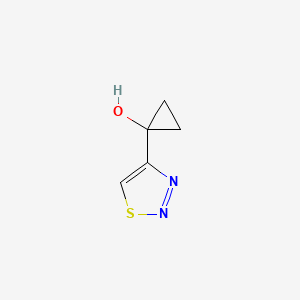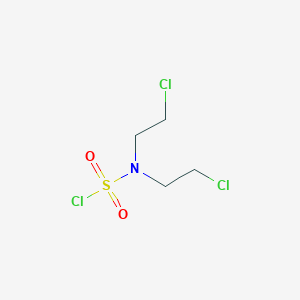![molecular formula C24H27N3O5 B13618870 tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group linked to a phenoxyethyl chain, which is further connected to a dihydroisoquinoline amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate typically involves multiple steps:
Formation of the dihydroisoquinoline amide: This step involves the reaction of 2-methyl-1-oxo-1,2-dihydroisoquinoline with an appropriate amine under controlled conditions.
Attachment of the phenoxyethyl chain: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkyl halide.
Introduction of the tert-butyl carbamate group: This final step involves the reaction of the intermediate product with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can target the carbonyl group in the dihydroisoquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include oxidized derivatives of the dihydroisoquinoline moiety.
Reduction: Reduced forms of the compound, particularly at the carbonyl group.
Substitution: Substituted phenoxyethyl derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can act as a protecting group for amines in multi-step organic syntheses.
Biology and Medicine
Drug Development:
Biological Probes: It can be used in the development of biological probes for studying enzyme activities and protein interactions.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various industrial chemical reactions.
作用機序
The mechanism by which tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate exerts its effects involves interactions with specific molecular targets. The dihydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. The phenoxyethyl chain may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-ethanolamine: Another compound featuring a tert-butyl carbamate group, used as a protecting group in organic synthesis.
N-Boc-ethylenediamine: Similar in structure, used in the synthesis of various organic compounds.
Uniqueness
tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in chemistry, biology, and industry.
特性
分子式 |
C24H27N3O5 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
tert-butyl N-[2-[3-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H27N3O5/c1-24(2,3)32-23(30)25-12-13-31-17-9-7-8-16(14-17)26-21(28)20-15-27(4)22(29)19-11-6-5-10-18(19)20/h5-11,14-15H,12-13H2,1-4H3,(H,25,30)(H,26,28) |
InChIキー |
VEJSEZVJVOMSKY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


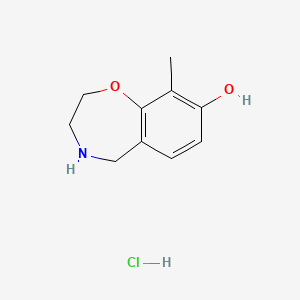
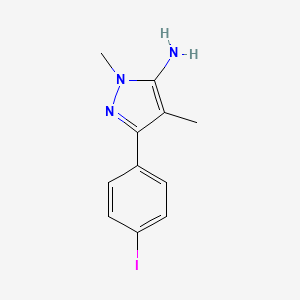
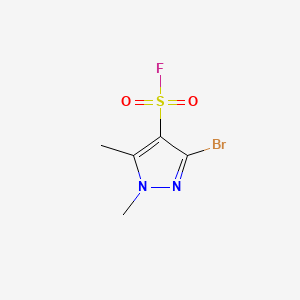



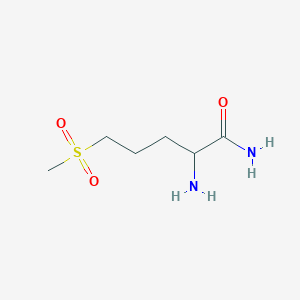
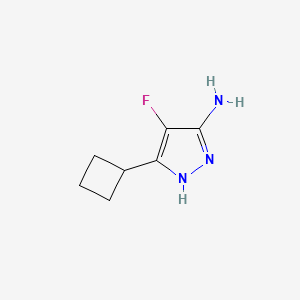
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
